![molecular formula C14H12N2O3S B2413100 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide CAS No. 922078-85-1](/img/structure/B2413100.png)
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
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Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s an important moiety in the world of chemistry due to its aromaticity, which provides many reactive positions where various chemical reactions may take place . Benzofuran is another heterocyclic compound consisting of fused benzene and furan rings . Compounds containing these moieties can exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the thiazole and benzofuran moieties, along with the acetamide group. Detailed structural analysis would require techniques like NMR, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions due to the presence of sulfur and nitrogen in the ring. These reactions include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have demonstrated significant antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antibiotics or antifungal agents .
Anticancer Potential
The thiazole nucleus has been explored for its anticancer activity. Our compound may exhibit cytotoxic effects against cancer cells, making it a candidate for further investigation in cancer therapy .
Antioxidant Properties
Thiazoles are known for their antioxidant activity. Our compound could play a role in scavenging free radicals and protecting cells from oxidative damage .
Anti-Inflammatory Effects
Inflammation is a key factor in various diseases. Thiazole-based compounds, including our target molecule, might possess anti-inflammatory properties. Researchers have studied their impact on inflammatory pathways .
Neuroprotective Potential
Given the compound’s structural features, it may have neuroprotective effects. Investigations into its ability to prevent or mitigate neurodegenerative conditions (such as Alzheimer’s disease) are ongoing .
Cardiovascular Applications
Thiazoles have been associated with cardiovascular benefits. Our compound could potentially influence blood pressure regulation or other cardiovascular parameters .
Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1-19). IntechOpen. DOI: 10.5772/intechopen.93037 Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity. RSC Advances, 13(27), 3994-4005. DOI: 10.1039/D3RA03862A
Future Directions
Future research on this compound could involve detailed synthesis and characterization, exploration of its biological activities, and potential applications in medicine or other fields. It would be particularly interesting to investigate its interactions with biological systems and potential therapeutic effects .
Mechanism of Action
Target of Action
The compound N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, also known as N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, is a thiazole derivative . Thiazole derivatives are known to have diverse biological activities, including antibacterial and antitumor effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their structure and the biological system they interact with . Some thiazole derivatives have been shown to have antibacterial activity, potentially by interacting with bacterial cell membranes . Others have demonstrated antitumor activity, possibly by interacting with DNA and causing DNA double-strand breaks . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole compounds have been shown to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . .
Result of Action
Some thiazole derivatives have been shown to have antihyperalgesic effects in mice with neuropathic pain and to inhibit the growth of pancreatic cancer cells .
properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8(17)15-14-16-11(7-20-14)13-6-9-5-10(18-2)3-4-12(9)19-13/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVGERNBZLNGAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide |
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